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Ubiquitin-Specific Protease 15 (USP15), a deubiquitinating enzyme (DUB), is emerging as a

critical regulator in a multitude of cellular processes, from signal transduction to maintaining

genomic integrity. Its role in cancer is particularly complex and often contradictory, acting as

both an oncogene and a tumor suppressor depending on the specific malignancy.[1] This

technical guide synthesizes the current understanding of USP15 expression across various

cancer types, details the experimental methodologies used to elucidate its function, and

visualizes its intricate involvement in key signaling pathways.

USP15 Expression and Function: A Cancer-Specific
Landscape
The expression and functional role of USP15 vary significantly among different cancers. While

often upregulated and associated with tumor progression, in some contexts, it exhibits tumor-

suppressive functions. The following table summarizes the expression status and primary role

of USP15 in several key cancer types.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b10854877?utm_src=pdf-interest
https://www.mdpi.com/2227-9059/10/2/474
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Type
USP15
Expression

Primary Role
Key
Mechanisms

References

Glioblastoma

(GBM)

Amplified/Upregu

lated

Oncogenic &

Tumor

Suppressive

(Conflicting)

Oncogenic:

Stabilizes TGF-β

receptor I (TβR-

I), enhancing

TGF-β signaling,

proliferation, and

invasion.

[2][3][4]

Tumor

Suppressive:

Deubiquitinates

and stabilizes

HECTD1 E3

ligase, which

attenuates WNT

pathway activity.

[5][6]

Breast Cancer
Upregulated/Am

plified
Oncogenic

Stabilizes

Estrogen

Receptor α

(ERα) in ERα+

cancers,

promoting

proliferation.[7][8]

Enhances TGF-β

signaling to

promote cell

motility.

[9][10]

Non-Small Cell

Lung Cancer

(NSCLC)

Upregulated Oncogenic Promotes tumor

progression,

chemoresistance

, and epithelial-

mesenchymal

transition (EMT).

[11][12] May

[11][12]
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regulate the U2-

type

spliceosomal

complex.

Hepatocellular

Carcinoma

(HCC)

Upregulated &

Downregulated

(Conflicting)

Oncogenic &

Tumor

Suppressive

(Conflicting)

Oncogenic:

Upregulation is

associated with

poor disease-

free survival,

promoting tumor

growth and

inhibiting

apoptosis.[13]

[14]

Tumor

Suppressive:

Downregulated

in tumor tissue

compared to

normal tissue in

some cohorts;

high expression

correlates with

better survival.

[15]

Gastric Cancer Upregulated Oncogenic

Promotes cell

proliferation and

invasion by

activating the

Wnt/β-catenin

signaling

pathway.

[16]

Ovarian Cancer Amplified Context-

Dependent

Gene

amplification is

observed.[3][4]

Downregulated

[2]
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in paclitaxel-

resistant ovarian

cancer.

Pancreatic

Cancer
Gene Deletions

Tumor

Suppressive

The USP15 gene

is deleted in a

subset of

pancreatic

cancers.[17][18]

Its loss may

increase

sensitivity to

PARP inhibitors.

[18]

Melanoma &

Colorectal

Cancer

Upregulated Oncogenic

Stabilizes the E3

ubiquitin ligase

MDM2, which

leads to p53

degradation and

inhibition of anti-

tumor T cell

responses.

[19][20]

Key Signaling Pathways Modulated by USP15
USP15 exerts its influence on cancer progression by intervening in several critical signaling

cascades. Its deubiquitinase activity stabilizes key proteins, thereby amplifying or inhibiting

pathway activity.

Transforming Growth Factor β (TGF-β) Signaling
In several cancers, notably glioblastoma and breast cancer, USP15 acts as a positive regulator

of the TGF-β pathway. It forms a complex with SMAD7 and the E3 ligase SMURF2 to

deubiquitinate and stabilize the type I TGF-β receptor (TβR-I), preventing its degradation and

enhancing downstream signaling, which promotes cell proliferation, invasion, and migration.[3]

[4][9]
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Caption: USP15 stabilizes TβR-I to enhance TGF-β signaling.
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MDM2/p53 Pathway
USP15 can promote cancer cell survival by stabilizing the E3 ubiquitin ligase MDM2. By

deubiquitinating MDM2, USP15 prevents its auto-degradation. A stable MDM2 then targets the

tumor suppressor p53 for ubiquitination and proteasomal degradation. This suppression of p53

function inhibits apoptosis and can also dampen anti-tumor T-cell responses.[16][19]
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Caption: USP15 stabilizes MDM2, leading to p53 degradation.

Wnt/β-catenin Pathway
The role of USP15 in the Wnt/β-catenin pathway is also context-dependent. In gastric cancer,

USP15 overexpression promotes the nuclear expression of β-catenin, activating the pathway

and driving malignant progression.[16] Conversely, in a subset of glioblastomas, USP15

appears to suppress this pathway by deubiquitinating and stabilizing HECTD1, an E3 ligase

that negatively regulates Wnt signaling.[5][6]
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Caption: USP15 has opposing roles in Wnt signaling.

Experimental Protocols & Workflows
Investigating the function of USP15 requires a combination of molecular and cellular biology

techniques. Below are representative protocols for key experiments cited in USP15 research.

General Experimental Workflow
The study of USP15 in cancer typically follows a workflow from initial expression analysis in

patient tissues to mechanistic studies in cell lines and in vivo models.
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Caption: A typical workflow for investigating USP15 function.

Protocol 1: Immunohistochemistry (IHC)
Objective: To determine the expression and localization of USP15 protein in formalin-fixed,

paraffin-embedded (FFPE) tumor tissues.

Methodology:

Deparaffinization and Rehydration: Tissue sections (4-5 µm) are deparaffinized in xylene and

rehydrated through a graded series of ethanol solutions to water.

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a

citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for

20-30 minutes.
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Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide for 10

minutes. Non-specific binding is blocked by incubating with 5% normal goat serum in PBS

for 1 hour at room temperature.

Primary Antibody Incubation: Sections are incubated with a primary antibody against USP15

(e.g., rabbit polyclonal) at a predetermined optimal dilution overnight at 4°C.

Secondary Antibody and Detection: After washing with PBS, sections are incubated with a

biotinylated goat anti-rabbit secondary antibody, followed by incubation with a streptavidin-

horseradish peroxidase (HRP) conjugate. The signal is visualized using a diaminobenzidine

(DAB) substrate kit, which produces a brown precipitate.

Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and

mounted with a permanent mounting medium.

Analysis: Staining intensity and the percentage of positive cells are scored by a pathologist

to determine the overall USP15 expression level.[11][12][13]

Protocol 2: Western Blotting
Objective: To quantify USP15 protein levels in cancer cell line lysates.

Methodology:

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a

protease inhibitor cocktail. Lysates are centrifuged to pellet cell debris, and the supernatant

containing total protein is collected.

Protein Quantification: Protein concentration is determined using a BCA or Bradford protein

assay.

SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer,

boiled, and loaded onto a 10% SDS-polyacrylamide gel. Proteins are separated by

electrophoresis.

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF)

membrane.
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Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine

serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The

membrane is then incubated with a primary antibody against USP15 overnight at 4°C.

Detection: After washing, the membrane is incubated with an HRP-conjugated secondary

antibody for 1 hour at room temperature. The signal is detected using an enhanced

chemiluminescence (ECL) substrate and imaged.

Normalization: The membrane is stripped and re-probed with an antibody for a loading

control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[2][12][16]

Protocol 3: Cell Invasion Assay (Transwell Assay)
Objective: To assess the effect of USP15 knockdown on the invasive capacity of cancer cells.

Methodology:

Cell Preparation: Cancer cells (e.g., U87-MG glioblastoma cells) are transfected with

USP15-specific shRNA or a non-targeting control shRNA.[2]

Chamber Preparation: Transwell inserts (8 µm pore size) are coated with Matrigel and

allowed to solidify.

Cell Seeding: After 48 hours of transfection, cells are serum-starved, harvested, and

resuspended in a serum-free medium. A total of 5x10⁴ cells are seeded into the upper

chamber of the Transwell insert.

Incubation: The lower chamber is filled with a complete medium containing fetal bovine

serum (FBS) as a chemoattractant. The plates are incubated for 24-48 hours to allow for cell

invasion.

Staining and Counting: Non-invading cells on the upper surface of the membrane are

removed with a cotton swab. Invading cells on the lower surface are fixed with methanol and

stained with crystal violet.

Analysis: The number of invaded cells is counted in several random fields under a

microscope. The results are expressed as the average number of invaded cells per field.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5796341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12322926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8311539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5796341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5796341/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 4: Immunoprecipitation (IP) for Interacting
Proteins
Objective: To identify proteins that form complexes with USP15 in cancer cells.

Methodology:

Cell Lysis: Cells overexpressing a tagged version of USP15 (e.g., tGFP-USP15) are lysed in

a non-denaturing IP lysis buffer.[11][12]

Pre-clearing: The lysate is pre-cleared by incubation with Protein A/G agarose beads to

reduce non-specific binding.

Immunoprecipitation: The pre-cleared lysate is incubated with an anti-tag antibody (e.g., anti-

GFP) or an anti-USP15 antibody overnight at 4°C with gentle rotation to form antibody-

antigen complexes.

Complex Capture: Protein A/G agarose beads are added to the lysate and incubated to

capture the immune complexes.

Washing: The beads are washed several times with IP lysis buffer to remove non-specifically

bound proteins.

Elution: The bound proteins are eluted from the beads by boiling in SDS sample buffer.

Analysis: The eluted proteins are resolved by SDS-PAGE and can be analyzed either by

Western blotting for a specific candidate protein or by mass spectrometry (LC-MS/MS) for

unbiased identification of the entire interacting proteome.[11][12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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